3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid
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Overview
Description
3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with suitable reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of an appropriate electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine-protein phosphatase, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
3-(3,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its difluorophenyl group and hydroxyprop-2-enoic acid moiety contribute to its versatility in various applications .
Properties
CAS No. |
919601-42-6 |
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Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
RDFVITNCTKRZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)O)F)F |
Origin of Product |
United States |
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